3-(2,6-dichlorophenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Description
This compound is a bicyclic tertiary amine derivative featuring a substituted 8-azabicyclo[3.2.1]octane core. Its structure includes a 2,6-dichlorophenyl group and a pyridin-4-yloxy substituent, which contribute to its unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-1-(3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N2O2/c22-19-2-1-3-20(23)18(19)6-7-21(26)25-14-4-5-15(25)13-17(12-14)27-16-8-10-24-11-9-16/h1-3,8-11,14-15,17H,4-7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUBTSPZWBWZQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CCC3=C(C=CC=C3Cl)Cl)OC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2,6-dichlorophenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is a novel chemical entity with potential therapeutic applications. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes a dichlorophenyl moiety and an azabicyclo framework, which contributes to its biological activity. The presence of the pyridine ring is notable for its role in enhancing lipophilicity and receptor binding affinity.
Pharmacological Characterization
Research indicates that this compound acts as a positive allosteric modulator of the dopamine D1 receptor. In preclinical studies, it demonstrated significant effects on cAMP signaling pathways in human D1 receptor-expressing HEK293 cells, suggesting its potential in treating disorders linked to dopamine dysregulation, such as Parkinson's disease and Lewy body dementia .
Antimicrobial Activity
In addition to its neurological implications, the compound has been evaluated for antimicrobial properties. It exhibited activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies indicated that derivatives with similar structures showed submicromolar activity against gram-positive bacteria and mycobacteria, positioning them as potential candidates for antibiotic development .
Study 1: D1 Receptor Modulation
A pivotal study characterized the binding affinity of the compound to the D1 receptor. The results indicated a unique pharmacological profile, differentiating it from traditional orthosteric agonists. This study highlighted that the compound does not exhibit tachyphylaxis, a common limitation in receptor agonists, thus suggesting prolonged efficacy .
Study 2: Antimicrobial Efficacy
A series of experiments evaluated the compound's efficacy against various bacterial strains. The findings demonstrated that compounds analogous to this compound displayed superior antibacterial properties compared to existing antibiotics like ampicillin and isoniazid. Notably, certain derivatives achieved higher antibacterial efficacy against resistant strains .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis with analogous compounds:
Table 1: Structural and Functional Comparisons
*Estimated based on structural formula.
Key Findings
Substituent Effects :
- The 2,6-dichlorophenyl group in the target compound likely enhances receptor binding affinity compared to the 4-methoxyphenyl analog, as chloro groups increase electronegativity and steric bulk .
- The pyridin-4-yloxy moiety may improve solubility relative to purely hydrophobic substituents (e.g., methylisoxazole in RTI-336), though this remains speculative without solubility data .
Stereochemical Specificity :
- The (1R,5S) configuration is shared with Maraviroc, a drug requiring precise stereochemistry for target engagement . This suggests the target compound’s activity is highly stereosensitive.
Therapeutic Potential: Unlike RTI-336 (a dopamine reuptake inhibitor) or Maraviroc (an antiviral), the target compound’s pharmacological profile is unconfirmed. Its structural similarity to CNS-active agents supports hypotheses of neuroactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
